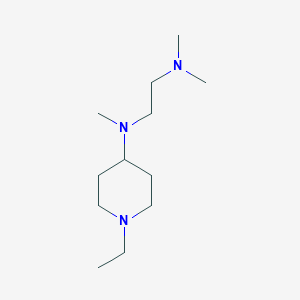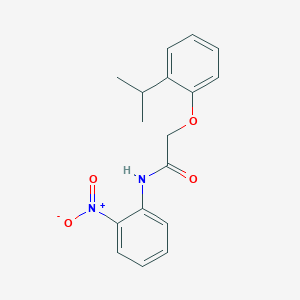![molecular formula C15H12ClNO2 B4966587 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4966587.png)
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, also known as Clomiphene, is a non-steroidal fertility drug that is used to treat infertility in women. Clomiphene is a selective estrogen receptor modulator, which means it blocks the effects of estrogen in certain tissues while activating the effects of estrogen in others.
Mecanismo De Acción
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one works by blocking estrogen receptors in the hypothalamus, which leads to an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This increase in FSH and LH stimulates the ovaries to produce and release eggs, which can help women with infertility to conceive.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has both estrogenic and anti-estrogenic effects in the body. It can cause hot flashes, mood swings, and other symptoms of menopause due to its anti-estrogenic effects. However, it can also cause thickening of the endometrial lining, which can improve the chances of successful implantation and pregnancy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its ability to induce ovulation in animals and its potential use in the treatment of male infertility. However, it also has limitations, such as its potential to cause side effects and its limited effectiveness in some cases of infertility.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, including its potential use in the treatment of polycystic ovary syndrome (PCOS), its effects on bone health, and its potential use in the treatment of breast cancer. Additionally, further research is needed to better understand the long-term effects of 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one use and its potential for abuse.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is a non-steroidal fertility drug that has been widely used in scientific research for its ability to induce ovulation in women with infertility. It has also been studied for its potential use in the treatment of male infertility and hypogonadism. 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one works by blocking estrogen receptors in the hypothalamus, which leads to an increase in the production of FSH and LH. While 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has several advantages for lab experiments, it also has limitations and potential side effects. There are several future directions for research on 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, including its potential use in the treatment of PCOS, its effects on bone health, and its potential use in the treatment of breast cancer.
Métodos De Síntesis
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one can be synthesized by reacting 4-chlorobenzaldehyde with 3-amino-phenol in the presence of a base to form 4-chloro-3-(phenylamino)phenol. This intermediate is then reacted with propionyl chloride to form 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been widely used in scientific research for its ability to induce ovulation in women with infertility. It has also been studied for its potential use in the treatment of male infertility and hypogonadism. 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to increase testosterone levels in men and improve sperm count and motility.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-6-4-11(5-7-12)15(19)8-9-17-13-2-1-3-14(18)10-13/h1-10,17-18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSYIJXJSHYMCQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4966506.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
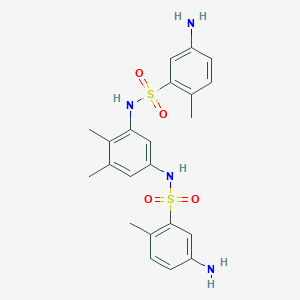
![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)
![methyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4966525.png)
![3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4966528.png)
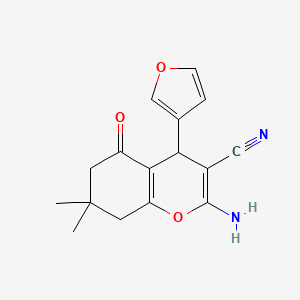
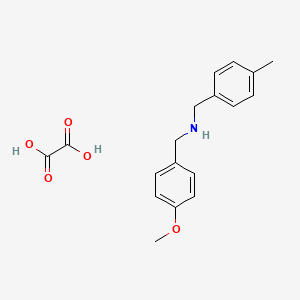

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4966557.png)
![3-[(4-chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4966564.png)
